molecular formula C19H20N4O6S B2914967 N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 428835-27-2

N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2914967
CAS No.: 428835-27-2
M. Wt: 432.45
InChI Key: IFSXGAUJHXJNOF-UHFFFAOYSA-N
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Description

N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a nitrobenzoyl group, and a sulfonylphenylacetamide moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Scientific Research Applications

N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential use in pharmaceuticals, given the presence of the piperazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the acylation of piperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(3-nitrobenzoyl)piperazine. The next step involves the sulfonylation of this intermediate with 4-chlorosulfonylphenylacetamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide

Uniqueness

N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific protein-protein interactions makes it a valuable tool in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSXGAUJHXJNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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